molecular formula C15H14N2O3 B12054624 N-Cyclopropyl-6-HO-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide

N-Cyclopropyl-6-HO-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide

Cat. No.: B12054624
M. Wt: 270.28 g/mol
InChI Key: MSOMBMRNGGHQQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-6-HO-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide typically involves multiple steps. One common method starts with the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride to form an amide-acid chloride intermediate. This intermediate undergoes intramolecular Friedel-Crafts cyclization to yield the desired pyrroloquinoline structure .

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-6-HO-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Cyclopropyl-6-HO-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. This interaction can lead to changes in cell proliferation, apoptosis, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopropyl-6-HO-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide is unique due to its cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N-cyclopropyl-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C15H14N2O3/c18-13-10-3-1-2-8-6-7-17(12(8)10)15(20)11(13)14(19)16-9-4-5-9/h1-3,9,18H,4-7H2,(H,16,19)

InChI Key

MSOMBMRNGGHQQG-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O

Origin of Product

United States

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